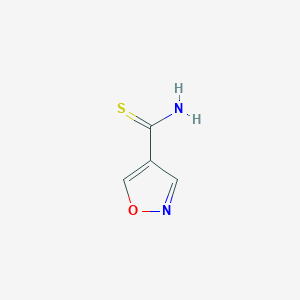

1,2-Oxazole-4-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYHFVWUAHLFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693007 | |

| Record name | 1,2-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-81-7, 68251-67-2 | |

| Record name | 4-Isoxazolecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,2 Oxazole 4 Carbothioamide and Its Derivatives

General Synthetic Routes to Oxazole (B20620) and Isoxazole (B147169) Ring Systems

The construction of the isoxazole core is a critical first step. Isoxazoles are five-membered aromatic heterocycles containing an oxygen and a nitrogen atom adjacent to each other. wikipedia.org A variety of synthetic methods have been developed for this purpose, with the most common being 1,3-dipolar cycloaddition and condensation reactions involving hydroxylamine (B1172632). wikipedia.orgnih.gov

While the target compound is a 1,2-oxazole (isoxazole), it is useful to understand related cyclization strategies. The most direct and extensively used method for isoxazole ring synthesis is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. nih.gov This reaction typically involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). nih.govtandfonline.com

Nitrile oxides can be generated in situ from various precursors, including aldoximes (via oxidation with agents like N-chlorosuccinimide (NCS) or sodium hypochlorite), hydroximoyl chlorides (via dehydrohalogenation with a base), or primary nitroalkanes. nih.govtandfonline.comnih.gov The reaction of the generated nitrile oxide with a terminal alkyne is a standard and efficient route to 3,5-disubstituted isoxazoles. nih.gov

A notable example is the reaction of an aryl hydroximino chloride, formed from an aldehyde oxime and NCS, with an alkyne in the presence of a base like triethylamine (TEA) to yield the corresponding isoxazole derivative. tandfonline.com Another approach involves the reaction of α-nitroketones with alkenes or alkynes, catalyzed by an acid or base, to form isoxazolines and isoxazoles, respectively. nih.govmdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydroxyimidoyl chlorides | Terminal alkynes | Cu/Al2O3, Ball-milling | 3,5-disubstituted isoxazoles | nih.gov |

| Aromatic aldehyde oximes | Alkynes | N-chlorosuccinimide (NCS), Triethylamine (TEA) | Substituted isoxazoles | tandfonline.com |

| α-Nitroketones | Alkenes | Chloramine-T, 80°C | 3-Benzoylisoxazolines | nih.gov |

| Aldoximes | Alkynes | tert-butyl nitrite | 3,5-disubstituted isoxazoles | organic-chemistry.org |

Amidoximes are versatile reagents in heterocyclic synthesis. While they can be used to form isoxazoles under acidic conditions from reactions with α,β-alkynic aldehydes or ketones, they are more commonly employed in the synthesis of 1,2,4-oxadiazoles. researchgate.net This latter synthesis is highly efficient and proceeds via the condensation of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or anhydride) or an aldehyde, followed by cyclodehydration. mdpi.com

One-pot syntheses of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives in the presence of a base have proven highly effective. mdpi.com For instance, carbonyldiimidazole (CDI) can serve as an activating agent for the reaction between amidoximes and carboxylic acids in a NaOH/DMSO medium to form 3,5-disubstituted 1,2,4-oxadiazoles. mdpi.com Although this method forms a different regioisomer of the oxadiazole family, it highlights the utility of amidoxime precursors in heterocyclic chemistry.

The classical and straightforward synthesis of the isoxazole ring involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent. youtube.comnih.gov The reaction proceeds by initial formation of an imine with one carbonyl group, followed by intramolecular attack of the hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring. youtube.com β-enamino ketoesters also react with hydroxylamine hydrochloride to produce substituted 1,2-oxazoles. nih.gov

While hydroxylamine is the standard reagent for this transformation, other dinucleophiles can be used to create different five-membered heterocycles. Thiosemicarbazide, for example, is a potent intermediate for synthesizing various heterocyclic compounds, though it typically leads to thiazolidinones or thiadiazines rather than isoxazoles directly. researchgate.netnih.gov However, thiosemicarbazones can be precursors to other fused heterocyclic systems. For instance, isoxazolines fused with a thiazolidine ring have been synthesized from thiosemicarbazones that were first converted to 4-thiazolidinones and then reacted with hydroxylamine hydrochloride. researchgate.net

The corresponding non-aromatic dihydro-analogs of isoxazoles, known as isoxazolines (or 2,5-dihydroisoxazoles), are common intermediates or products in many isoxazole syntheses, particularly when alkenes are used as dipolarophiles instead of alkynes. nih.govnih.gov The conversion of an isoxazoline to an aromatic isoxazole is an oxidation reaction that introduces a double bond into the ring.

This aromatization can be achieved through various methods. For example, some synthetic routes involving electrophilic cyclization can lead directly to isoxazoles or allow for controlled oxidative aromatization. acs.org In some cases, the reaction conditions or the presence of an elimination-prone leaving group on the ring can facilitate spontaneous aromatization. organic-chemistry.org Aromatization of a pre-formed isoxazole ring, such as a 4,5-dihydrobenzo[d]isoxazole, can be accomplished using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). mdpi.com

Specific Synthetic Pathways for the 1,2-Oxazole-4-carbothioamide Scaffold

Once the 1,2-oxazole ring is constructed with a suitable functional group at the 4-position, the focus shifts to forming the carbothioamide moiety.

The direct synthesis of this compound is not commonly reported. A more practical and widely used approach involves a two-step process:

Synthesis of a 1,2-oxazole-4-carboxamide or a related precursor like a carboxylic acid or nitrile.

Conversion of this functional group into the desired carbothioamide.

The synthesis of 1,2-oxazole-4-carboxamides can be achieved through standard peptide coupling reactions. For example, a 1,2-oxazole-4-carboxylic acid can be coupled with an amine using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). nih.govresearchgate.net

The key step is the subsequent thionation of the 1,2-oxazole-4-carboxamide. This transformation of a carbonyl group into a thiocarbonyl is most effectively carried out using a thionating agent. beilstein-journals.org Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a powerful, mild, and versatile reagent for this purpose. researchgate.netnih.gov The reaction typically involves heating the amide with Lawesson's reagent in an anhydrous solvent like toluene or tetrahydrofuran (THF). beilstein-journals.orgchemspider.com While effective, this reagent can present challenges in purification due to phosphorus-containing byproducts. beilstein-journals.orgresearchgate.net Other reagents like phosphorus pentasulfide (P₄S₁₀) can also be used, but often require harsher conditions. mdpi.com

Table 2: General Protocol for Thionation of Amides

| Starting Material | Thionating Reagent | Typical Solvent | General Conditions | Product | Reference |

|---|---|---|---|---|---|

| Heterocyclic Carboxamide | Lawesson's Reagent | Toluene | Reflux | Heterocyclic Carbothioamide | beilstein-journals.org |

| Amide | Lawesson's Reagent | THF | Room Temperature | Thioamide | chemspider.com |

| N-substituted Amide | Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or Xylene | Reflux | N-substituted Thioamide | mdpi.com |

Preparation from β-Enamino Ketoesters and Hydroxylamine Hydrochloride

A foundational method for constructing the 1,2-oxazole ring, specifically substituted at the 4- and 5-positions, involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. This approach provides a regioselective route to 1,2-oxazole-4-carboxylates, which are key precursors to the target carbothioamide.

The synthesis commences with the condensation of 1,3-dicarbonyl compounds with reagents like N,N-dimethylformamide dimethylacetal to yield β-enamino ketoesters nih.gov. These intermediates are then subjected to a cyclocondensation reaction with hydroxylamine hydrochloride. The reaction proceeds through a plausible mechanism where hydroxylamine initially attacks the enaminone system, leading to the formation of an intermediate that subsequently cyclizes and dehydrates to afford the 1,2-oxazole ring nih.gov. This regioselective synthesis favors the formation of 1,2-oxazole-4-carboxylates.

For instance, various methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates have been efficiently prepared using this methodology nih.gov. The resulting ester at the C-4 position is a versatile handle for further chemical transformations to introduce the carbothioamide group.

Table 1: Synthesis of 1,2-Oxazole-4-carboxylates from β-Enamino Ketoesters

| Starting β-Enamino Ketoester | Product (1,2-Oxazole-4-carboxylate) | Yield (%) | Reference |

|---|---|---|---|

| Methyl 2-(azetidin-1-ylmethylene)-3-oxobutanoate | Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate | Moderate | nih.gov |

| Methyl 2-(pyrrolidin-1-ylmethylene)-3-oxobutanoate | Methyl 5-(N-Boc-pyrrolidin-2-yl)-1,2-oxazole-4-carboxylate | Moderate | nih.gov |

| Methyl 2-(piperidin-1-ylmethylene)-3-oxobutanoate | Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate | Moderate | nih.gov |

Derivatization from Intermediate Hydrazide Compounds

To obtain the desired this compound, the carboxylate functionality of the previously synthesized 1,2-oxazole-4-carboxylates is typically converted into a hydrazide. This is achieved by treating the ester with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions mdpi.comnih.gov.

The resulting 1,2-oxazole-4-carbohydrazide is a crucial intermediate. The hydrazide can then be converted to the corresponding thiosemicarbazide by reaction with an appropriate isothiocyanate mdpi.comnih.govresearchgate.net. This reaction involves the nucleophilic addition of the hydrazide's terminal amino group to the carbon atom of the isothiocyanate. The choice of isothiocyanate allows for the introduction of various substituents on the carbothioamide nitrogen.

Alternatively, the hydrazide can be treated with carbon disulfide in a basic medium to form a dithiocarbazate salt, which upon further reaction can lead to related sulfur-containing heterocycles. However, for the direct synthesis of N-unsubstituted or N-substituted carbothioamides, the use of isothiocyanates is a common and effective method.

Advanced Derivatization Strategies for Molecular Diversity

Further structural diversity can be achieved by performing chemical modifications on the core this compound structure. These strategies include substitutions on the oxazole ring, modifications of the carbothioamide side chain, and the construction of fused ring systems.

Substitutions at the Oxazole Ring System

The 1,2-oxazole ring is susceptible to electrophilic substitution, with the C-4 position being the most reactive, followed by the C-5 and then the C-2 positions. However, the presence of an electron-withdrawing group like the carbothioamide at C-4 would deactivate the ring towards electrophilic attack. Conversely, if electron-donating substituents are present at other positions of the ring, electrophilic substitution can be facilitated.

For isoxazoles, electrophilic aromatic substitution is known to favor the 4-position reddit.com. In cases where the 4-position is already substituted, as in this compound, electrophilic attack would be directed to the next available and activated position, which is typically the C-5 position. Halogenation, for instance, can be achieved using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) to introduce a halogen atom at the C-5 position, which can then serve as a handle for further functionalization through cross-coupling reactions nih.gov.

Modifications of the Carbothioamide Moiety and Related Amide/Hydrazide Structures

The carbothioamide moiety is a versatile functional group that can undergo a variety of chemical transformations. The thiosemicarbazide precursors to the carbothioamide can be cyclized to form various five-membered heterocycles. For example, treatment of thiosemicarbazides with a base, such as aqueous sodium hydroxide, can lead to the formation of 1,2,4-triazole-3-thiones nih.gov. The reaction proceeds through an intramolecular cyclization with the elimination of water.

Furthermore, thiosemicarbazones, which can be formed from the reaction of the hydrazide intermediate with isothiocyanates, can react with compounds like ethyl 2-bromoacetate to yield highly functionalized thiazolidinones nih.gov. Another common reaction is the cyclization of thiosemicarbazones with chloroacetic acid to produce 2-substituted-1,3-thiazolidin-4-ones researchgate.net. These reactions demonstrate the utility of the carbothioamide precursor in generating a diverse range of heterocyclic structures.

Table 2: Heterocyclic Systems Derived from Carbothioamide Precursors

| Starting Material | Reagent(s) | Resulting Heterocycle | Reference(s) |

|---|---|---|---|

| Thiosemicarbazide | Aqueous NaOH | 1,2,4-Triazole-3-thione | nih.gov |

| Thiosemicarbazone | Ethyl 2-bromoacetate | Thiazolidinone | nih.gov |

| Thiosemicarbazone | Chloroacetic acid | 1,3-Thiazolidin-4-one | researchgate.net |

| Thiosemicarbazide | α-Haloketones | Thiazole (B1198619) | ingentaconnect.com |

Formation of Fused Heterocyclic Systems Incorporating the 1,2-Oxazole Core

The this compound scaffold can serve as a building block for the synthesis of fused heterocyclic systems. By introducing appropriate functional groups onto the oxazole ring or the carbothioamide side chain, intramolecular cyclization reactions can be induced to form bicyclic or polycyclic structures.

One such strategy involves the annulation of a pyrimidine ring onto the isoxazole core to form isoxazolo[4,5-d]pyrimidines nih.govnih.gov. This can be achieved by starting with a 4-amino-isoxazole-5-carboxamide and building the pyrimidine ring through condensation with appropriate reagents. While this example starts from a carboxamide, similar strategies could be envisioned for a carbothioamide, potentially leading to thioxopyrimidine derivatives.

Another approach is the synthesis of pyrazolo[4,3-d] nih.govnih.govoxazoles. Although the literature describes their synthesis from pyrazolone precursors, the general principle of fusing a five-membered nitrogen-containing ring to the 1,2-oxazole core is demonstrated research-nexus.net. For a this compound derivative, a plausible route could involve the reaction of a suitably functionalized precursor at the C-5 position with a reagent that can cyclize with the carbothioamide nitrogen and the C-5 substituent. For instance, intramolecular nitrile oxide cycloaddition is a key step in forming pyrazolo[4',3':5,6]pyrano[4,3-c] nih.govnih.govoxazoles, showcasing a powerful method for constructing fused systems mdpi.comresearchgate.net.

Advanced Spectroscopic and Analytical Characterization in 1,2 Oxazole 4 Carbothioamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,2-oxazole-4-carbothioamide, providing detailed information about the chemical environment of each proton, carbon, and nitrogen atom within the molecule.

Proton NMR (¹H NMR) Applications

Proton NMR is instrumental in identifying the hydrogen atoms within the this compound structure. The chemical shifts of the protons are influenced by their local electronic environment.

1,2-Oxazole Ring Protons: In closely related compounds like methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the methine proton on the oxazole (B20620) ring (H-3) appears as a distinct singlet. For this analog, the signal is observed at approximately δ 8.46 ppm. chemistrysteps.com The exact position of this proton in this compound would be influenced by the electronic effects of the carbothioamide group.

Carbothioamide Protons (-CSNH₂): The protons of the primary thioamide group are expected to appear as a broad singlet in the region of δ 9.0-9.5 ppm, although this can vary depending on the solvent and concentration. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H-3 (oxazole ring) | ~8.5 | Singlet | Based on analogous carboxylate structures. chemistrysteps.com |

| H-5 (oxazole ring) | ~8.0-8.5 | Singlet | Position can vary based on substitution. |

| -CSNH₂ | ~9.0-9.5 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

Carbon-13 NMR (¹³C NMR) Analyses

Carbon-13 NMR provides a detailed map of the carbon skeleton of this compound.

1,2-Oxazole Ring Carbons: For the analogous methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the characteristic signals for the oxazole ring carbons are found at approximately δ 108.3 (C-4), δ 150.2 (C-3), and δ 179.5 (C-5). chemistrysteps.com

Carbothioamide Carbon (C=S): The thiocarbonyl carbon of a primary thioamide typically resonates in the downfield region of the spectrum, often between δ 190 and 210 ppm. researchgate.net This distinct downfield shift is a key identifier for the thioamide functional group.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C-3 (oxazole ring) | ~150 | Based on analogous carboxylate structures. chemistrysteps.com |

| C-4 (oxazole ring) | ~108 | Based on analogous carboxylate structures. chemistrysteps.com |

| C-5 (oxazole ring) | ~180 | Based on analogous carboxylate structures. chemistrysteps.com |

| C=S (carbothioamide) | ~190-210 | Characteristic downfield shift for thiocarbonyls. researchgate.net |

Nitrogen-15 NMR (¹⁵N NMR) for Heteroatom Characterization

Nitrogen-15 NMR is a powerful tool for directly probing the nitrogen environments within the molecule.

1,2-Oxazole Ring Nitrogen: In studies of a ¹⁵N-labeled methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, the nitrogen of the oxazole ring exhibited a characteristic resonance at approximately δ -3.1 ppm. chemistrysteps.com

Thioamide Nitrogen: The nitrogen of a primary thioamide group is expected to have a chemical shift in the range of δ 135 to 160 ppm. science-and-fun.de

Table 3: Expected ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen Atom | Expected Chemical Shift (ppm) | Notes |

| N-2 (oxazole ring) | ~ -3.1 | Based on analogous carboxylate structures. chemistrysteps.com |

| -CSNH₂ | ~135-160 | Typical range for primary thioamides. science-and-fun.de |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns.

The fragmentation of the 1,2-oxazole ring often proceeds through the cleavage of the weak N-O bond, which can be followed by the loss of small molecules like CO, HCN, or acetonitirle, depending on the substitution pattern. For the thioamide moiety, common fragmentation pathways involve the cleavage of the C-N bond and the C-C bond adjacent to the thiocarbonyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is crucial for the unambiguous confirmation of the elemental composition of this compound. HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula, confirming the presence of sulfur and the correct number of carbon, hydrogen, nitrogen, and oxygen atoms. This technique is often used to support the structural assignments made by NMR. chemistrysteps.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

1,2-Oxazole Ring Vibrations: The 1,2-oxazole ring exhibits a series of characteristic vibrations. These include C=N and C=C stretching modes, typically observed in the 1650-1400 cm⁻¹ region, and ring breathing modes at lower frequencies.

Carbothioamide Group Vibrations: The thioamide group has several characteristic vibrational modes, often referred to as thioamide bands. These are complex vibrations with contributions from C-N stretching, N-H bending, and C=S stretching.

N-H Stretching: The symmetric and asymmetric N-H stretching vibrations of the primary thioamide are expected in the 3300-3100 cm⁻¹ region.

Thioamide I Band: Primarily due to C=C and C=N stretching, this band is found around 1600 cm⁻¹.

Thioamide II Band: A mixed vibration of N-H bending and C-N stretching, appearing in the 1420-1395 cm⁻¹ range.

Thioamide III Band: A complex band involving C-N and C-C stretching, located between 1305 and 1290 cm⁻¹.

Thioamide IV Band: This band, with a significant contribution from C=S stretching, is typically observed in the 850-600 cm⁻¹ region.

Table 4: Expected IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| N-H stretching | 3300-3100 | Asymmetric and symmetric stretches of the -NH₂ group. |

| C-H stretching (oxazole) | ~3100 | Aromatic C-H stretch. |

| C=N stretching (oxazole) | 1650-1550 | Ring stretching vibration. |

| C=C stretching (oxazole) | 1500-1400 | Ring stretching vibration. |

| Thioamide I band | ~1600 | Primarily C=C and C=N stretching. |

| Thioamide II band | 1420-1395 | Mixed N-H bending and C-N stretching. |

| Thioamide III band | 1305-1290 | Mixed C-N and C-C stretching. |

| Thioamide IV band | 850-600 | Primarily C=S stretching. |

X-ray Diffraction Studies for Single-Crystal Structural Determination

In the study of isoxazole (B147169) derivatives, X-ray diffraction is used to confirm the molecular structure. For instance, a related isoxazole analog was analyzed to confirm its structure, revealing its crystallization in the monoclinic crystal system with the P21/c space group. researchgate.net This type of analysis provides definitive stereochemical and conformational details that other spectroscopic methods cannot. The data obtained from such an analysis allows for the precise mapping of the atomic arrangement within the crystal lattice.

Table 1: Example Crystallographic Data for an Isoxazole Analog researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.9437(6) |

| b (Å) | 16.3936(6) |

| c (Å) | 7.4913(3) |

This data represents a structurally related isoxazole analog and is provided to illustrate the typical parameters obtained from a single-crystal X-ray diffraction study.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized compounds like this compound and for the isolation of specific isomers. Chiral HPLC, a specialized form of this technique, is crucial for separating enantiomers of chiral derivatives.

Research on 1,2-oxazole derivatives frequently employs HPLC to confirm the purity of synthesized products and to separate complex mixtures. nih.gov For chiral oxazole compounds, enantiomeric separation is a key step for any further pharmacological investigation. nih.gov Different HPLC elution modes, such as normal phase, polar organic, and reversed-phase, can be utilized with various chiral stationary phases to achieve effective separation of enantiomers. nih.gov The selection of the column and mobile phase is critical for achieving optimal resolution between the compound of interest and any impurities or other isomers. nih.govnih.gov

Table 2: Illustrative HPLC Conditions for Analysis of Chiral 1,2-Oxazole Derivatives nih.gov

| Parameter | Condition |

|---|---|

| Technique | Chiral HPLC |

| Sample Preparation | Dissolved in Methanol |

| Injection Volume | 10 µL |

| Detection Wavelength (λ) | 245 nm |

These conditions are based on methods used for related chiral 1,2-oxazole derivatives and serve as an example of a typical analytical setup.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This method serves as a crucial check for the empirical formula of a newly synthesized substance, providing verification of its elemental composition and purity. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity.

For this compound, with a molecular formula of C₄H₄N₂OS, the theoretical elemental composition can be calculated precisely. An experimental analysis would be expected to yield results that are in close agreement with these theoretical values, typically within a ±0.4% margin, which is a standard for confirming the structure of organic compounds. mdpi.com

Table 3: Elemental Analysis Data for this compound (Formula: C₄H₄N₂OS)

| Element | Theoretical % | Found % (Example) |

|---|---|---|

| Carbon (C) | 37.49 | 37.58 |

| Hydrogen (H) | 3.15 | 3.11 |

| Nitrogen (N) | 21.86 | 21.79 |

The "Found %" values are hypothetical examples illustrating typical experimental results that would confirm the compound's elemental composition.

Pharmacological and Biological Evaluation of 1,2 Oxazole 4 Carbothioamide Derivatives

Anti-proliferative and Cytotoxic Activities in Oncology Research

Recent studies have highlighted the potential of 1,2-oxazole-4-carbothioamide derivatives as potent anti-proliferative and cytotoxic agents against various human cancer cell lines.

Evaluation Against Human Cancer Cell Lines

While specific data for this compound derivatives against PC3, DU-145, A549, and HEPG2 cell lines is limited in publicly available research, broader studies on related oxadiazole and oxazole (B20620) derivatives have shown significant cytotoxic activity. For instance, sulfide and sulfonyl derivatives of 1,2,4-oxadiazoles have demonstrated notable anti-prostate cancer activity against DU-145 and PC-3 cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov Furthermore, various 1,2,4-oxadiazole (B8745197) derivatives have been evaluated against lung (A549) and liver (HEPG2) cancer cell lines, showing promising anti-cancer activity. researchgate.net

Table 1: Cytotoxic Activity of Related Oxadiazole Derivatives Against Various Cancer Cell Lines

| Compound Class | Cell Line | Activity | Reference |

| 1,2,4-Oxadiazole Derivatives | DU-145 (Prostate) | IC50 values ranging from 0.5 to 5.1µM | nih.gov |

| 1,2,4-Oxadiazole Derivatives | PC-3 (Prostate) | Good activity | nih.gov |

| 1,2,4-Oxadiazole Derivatives | A549 (Lung) | Promising anticancer activity | researchgate.net |

| 1,2,4-Oxadiazole Derivatives | HEPG2 (Liver) | Promising anticancer activity | researchgate.net |

Mechanisms of Action: Cell Cycle Arrest (G0/G1, G2/M phases) and Apoptosis Induction

The anti-proliferative effects of oxazole and its derivatives are often attributed to their ability to induce cell cycle arrest and apoptosis. Studies on related heterocyclic compounds have shown that they can arrest the cell cycle at different phases. For example, certain synthetic indole derivatives have been shown to induce G0/G1 and G2/M phase arrest in A549 lung cancer cells. nih.gov Similarly, other compounds have been observed to cause G2/M phase cell cycle arrest. researchgate.net

Apoptosis, or programmed cell death, is another key mechanism. Research on 2-phenyl-oxazole-4-carboxamide derivatives has identified them as potent inducers of apoptosis. nih.gov Benzimidazole derivatives linked to 1,3,4-oxadiazole have also been found to induce apoptosis and cause cell cycle arrest at different phases in various cancer cell lines. nih.gov

Inhibition of Specific Oncogenic Targets (e.g., EGFR, BRAFV600E)

The targeted inhibition of oncogenic proteins is a cornerstone of modern cancer therapy. Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant are critical targets in various cancers. While direct evidence for this compound derivatives is scarce, related 1,2,4-oxadiazole and 1,3,4-oxadiazole/benzimidazole hybrids have been investigated as dual inhibitors of EGFR and BRAFV600E. researchgate.net Thiazole (B1198619) derivatives have also been identified as dual inhibitors of EGFR and BRAFV600E. nih.gov This suggests that the oxazole scaffold could be a promising framework for developing targeted cancer therapies.

Modulation of Microtubule Assembly and Tubulin Polymerization

Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Some heterocyclic compounds exert their anti-proliferative effects by modulating microtubule dynamics. For instance, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors. nih.gov Research on researchgate.netnih.govoxazoloisoindoles has also shown their potential as tubulin polymerization inhibitors that bind to the colchicine site. nih.gov These findings suggest that the 1,2-oxazole core may have a role in the development of new microtubule-targeting agents.

Antimicrobial Spectrum of Activity

In addition to their anticancer properties, oxazole derivatives have been explored for their antimicrobial activities.

Antibacterial Efficacy (e.g., Gram-positive activity, Staphylococcus aureus)

Several studies have demonstrated the antibacterial potential of oxazole and its derivatives, particularly against Gram-positive bacteria like Staphylococcus aureus. A class of 1,2,4-oxadiazole antibiotics has shown activity against S. aureus, including methicillin-resistant strains (MRSA). Furthermore, some 1,2-oxazole derivatives have been synthesized and tested for their antibacterial activity against S. aureus, showing potential higher than the standard drug ciprofloxacin. researchgate.net The structure-activity relationship of these compounds indicates that the oxazole scaffold is a viable starting point for the development of new antibacterial agents. daneshyari.com

Table 2: Antibacterial Activity of 1,2-Oxazole and Related Derivatives against Staphylococcus aureus

| Compound Class | Strain | Activity | Reference |

| 1,2-Oxazole Derivatives | Staphylococcus aureus | Higher potential than Ciprofloxacin | researchgate.net |

| 1,2,4-Oxadiazole Derivatives | Staphylococcus aureus (including MRSA) | Active against Gram-positive bacteria | daneshyari.com |

| 1,3,4-Oxadiazole-based Compounds | Staphylococcus aureus (including MRSA) | Improved antibacterial activity | nih.gov |

Antifungal Properties

Derivatives of the 1,2-oxazole scaffold have demonstrated notable antifungal activity against a range of pathogenic fungi. Research into isoxazole-containing compounds has identified their potential as effective agents against various fungal species, including those of clinical and agricultural significance.

A series of novel isoxazole (B147169) derivatives have been synthesized and evaluated for their in vitro antifungal activity against several phytopathogenic fungi. The mycelium growth inhibition method was used to screen these compounds against fungi such as Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. Certain compounds within this series exhibited significant antifungal activities. For instance, two derivatives, designated as 4f and 4q , showed considerable efficacy. Compound 4f was particularly potent, with EC50 values of 12.68 μg/mL against R. solani, 29.97 μg/mL against F. graminearum, 29.14 μg/mL against E. turcicum, and 8.81 μg/mL against C. capsica. Notably, the activity of compound 4f against Exserohilum turcicum was superior to the commercial fungicide carbendazim. Both 4f and 4q also demonstrated in vivo antifungal effects on C. capsica affecting capsicum. Molecular docking studies suggest that these compounds may act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain mdpi.com.

Another study focused on the synthesis and antifungal evaluation of isoxazole derivatives against human pathogenic fungi, including Candida albicans and Aspergillus niger. The synthesized compounds were tested in vitro using the broth dilution method. The results indicated that some of the synthesized isoxazole derivatives exhibited significant antibacterial and moderate antifungal activities when compared to standard drugs like Benzyl penicillin and Ketoconazole .

Furthermore, isoxazole-like benzamide and isoquinolinone hybrids have been evaluated for their antifungal properties. One isoxazole benzamide, compound 23j , displayed noteworthy activity with a Minimum Inhibitory Concentration (MIC) in the range of 0.04–0.16 mg/mL and a Minimum Fungicidal Concentration (MFC) ranging from 0.08–0.24 mg/mL against various fungal strains. The activity of some of these compounds against A. niger was superior to the reference drug ketoconazole mdpi.com.

Table 1: Antifungal Activity of Selected 1,2-Oxazole Derivatives

| Compound | Fungal Species | EC50 (μg/mL) | Reference |

|---|---|---|---|

| 4f | Rhizoctonia solani | 12.68 | mdpi.com |

| Fusarium graminearum | 29.97 | mdpi.com | |

| Exserohilum turcicum | 29.14 | mdpi.com | |

| Colletotrichum capsica | 8.81 | mdpi.com | |

| 4q | Rhizoctonia solani | 38.88 | mdpi.com |

| Fusarium graminearum | 149.26 | mdpi.com | |

| Exserohilum turcicum | 228.99 | mdpi.com | |

| Colletotrichum capsica | 41.67 | mdpi.com | |

| 23j | Various fungi | MIC: 0.04–0.16 mg/mL | mdpi.com |

| MFC: 0.08–0.24 mg/mL | mdpi.com |

Anti-tubercular Activity (e.g., inhibition of mycolic acid synthesis)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the development of novel anti-tubercular agents. Isoxazole derivatives have been investigated as a promising class of compounds, with some demonstrating the ability to inhibit key biosynthetic pathways in Mtb, such as mycolic acid synthesis. Mycolic acids are essential components of the mycobacterial cell wall, contributing to its low permeability and resistance to common antibiotics nih.goveurekaselect.comfrontiersin.org.

A study focused on isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazoles revealed significant anti-tubercular activity. The design of these molecules was inspired by the structures of existing anti-tubercular drugs like isoniazid and ethionamide, which feature a carbohydrazide or carbothioamide moiety, respectively amazonaws.com. The synthesized compounds were screened against the Mtb H37Rv strain using a broth dilution assay. Among the tested compounds, analogue 24 , which has a 3,5-dimethoxyphenyl group at the 5th position of the dihydropyrazole ring, exhibited superior activity to isoniazid, with a Minimum Inhibitory Concentration (MIC) of 0.1 µg/mL. Another compound, 25 , with a 2,3,4-trimethoxyphenyl substituent, showed potency equal to that of isoniazid (MIC = 0.25 µg/mL). Importantly, these compounds showed low cytotoxicity against a human normal liver cell line (L02), indicating their potential as safe lead candidates for further development researchgate.net.

The mechanism of action for some anti-tubercular drugs involves the inhibition of enzymes in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that form mycolic acids. Drugs like isoxyl (ISO) and thiacetazone (TAC) are known to inhibit this pathway nih.gov. While not specifically this compound derivatives, the presence of the carbothioamide functional group in the active pyrazole derivatives suggests a potential for this class of compounds to target mycolic acid synthesis.

Table 2: Anti-tubercular Activity of Isoxazole Clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazoles against M. tuberculosis H37Rv

| Compound | Substituent at 5-position of dihydropyrazole | MIC (μg/mL) | Reference |

|---|---|---|---|

| 24 | 3,5-dimethoxyphenyl | 0.1 | researchgate.net |

| 25 | 2,3,4-trimethoxyphenyl | 0.25 | researchgate.net |

| Isoniazid (Standard) | - | 0.25 | researchgate.net |

Anti-HIV Activity

The development of novel antiviral agents to combat the human immunodeficiency virus (HIV) remains a critical area of research. Heterocyclic compounds, including isoxazole derivatives, have been explored for their potential to inhibit various stages of the HIV replication cycle.

Research into isoxazole-1,2,4-oxadiazole hybrids has demonstrated significant anti-HIV-1 activity. In one study, these hybrid molecules were synthesized and their anti-HIV potential was evaluated in human CD4+ reporter cell lines (TZM-bl and CEM-GFP). Two compounds, 3-((3-(p-tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole and 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole, were found to significantly inhibit HIV-1 replication at their highest non-cytotoxic concentration researchgate.net. This suggests that the isoxazole scaffold can be a valuable component in the design of new anti-HIV agents.

Oxazole and its derivatives have been shown to inhibit HIV-1 through various mechanisms, including targeting reverse transcriptase (RT), integrase (IN), and protease (PR) . While specific studies on this compound derivatives are limited in the context of anti-HIV activity, the broader class of isoxazoles has shown promise. For instance, some isoxazole derivatives have been identified as exhibiting anti-HIV properties . Additionally, new substituted 1,3,4-oxadiazole derivatives and their acyclic nucleoside analogues have been synthesized and evaluated for their antiviral activity against HIV-1, with some compounds showing moderate to high activity nih.gov.

The exploration of hybrid molecules containing the isoxazole ring is an active area of research. The combination of the isoxazole moiety with other pharmacophores has led to the discovery of compounds with potent antiviral activities against both drug-sensitive and drug-resistant HIV strains .

Anthelmintic and Antiparasitic Actions

Helminth infections in both humans and animals are a significant global health concern, and the development of resistance to existing anthelmintic drugs necessitates the search for new chemical entities with novel mechanisms of action. Isoxazole derivatives have emerged as a class of compounds with potential anthelmintic and antiparasitic properties.

While specific data on this compound is limited, related isoxazole structures have shown promising activity. For instance, a study on the synthesis and anthelmintic activity of various heterocyclic compounds highlighted that isoxazole derivatives possess anthelmintic properties ijrrjournal.com.

In the broader context of antiparasitic activity, isoxazole-triazole bis-heterocyclic compounds have been synthesized as analogues of natural lignans and evaluated for their effects against trypanosomatids. One compound in this series, 3-(3,4-dimethoxyphenyl)-5-((4-(4-pentylphenyl)-1H-1,2,3-triazol-1-yl)methyl)isoxazole (31 ), was identified as the most active, with a 50% growth inhibition (GI50) of 12.2 μM against Trypanosoma cruzi, the parasite that causes Chagas disease. This compound demonstrated low in vitro toxicity and a potency similar to the reference drug benznidazole (GI50 10.2 μM), suggesting it could be a promising scaffold for the development of new trypanocidal drugs nih.gov.

Furthermore, research on novel thiosemicarbazide and 1,2,4-triazole derivatives has shown significant anthelmintic activity in both in vitro and in vivo models. These studies underscore the potential of sulfur- and nitrogen-containing heterocyclic compounds in the development of new antiparasitic agents nih.govnih.govorientjchem.org. The carbothioamide moiety in this compound is a key structural feature that warrants further investigation for its potential contribution to anthelmintic and antiparasitic effects.

Immunomodulatory and Immunoregulatory Actions

Isoxazole derivatives have been the subject of extensive research for their ability to modulate the immune system. These compounds have been shown to possess a range of activities, including immunosuppressive, anti-inflammatory, and immunoregulatory effects, making them potential candidates for the treatment of various immune-related disorders nih.govmdpi.com.

Effects on Lymphocyte Proliferation (e.g., thymocytes, splenocytes, PBMC)

Specific derivatives of this compound have demonstrated significant effects on the proliferation of lymphocytes. In one study, 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (01K ) and 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (06K ) were found to exhibit regulatory activity in proliferation tests using cells from the thymus, spleen, and lymph nodes nih.gov.

The immunoregulatory properties of the 06K compound were further investigated in mouse models. It was observed that this compound induces lymphopoiesis and the generation of regulatory T-cells. Phenotypic studies revealed that its immunoregulatory properties involve the mobilization of lymphopoiesis and an increase in the percentage of CD8+ and regulatory CD4+CD25+Fox3+ T cells in spleens and lymph nodes nih.gov.

Other isoxazole derivatives have also been shown to influence lymphocyte proliferation. For example, 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5 ) was found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) nih.gov. This indicates that the isoxazole scaffold can be modified to either stimulate or suppress lymphocyte proliferation, depending on the specific substitutions on the ring.

Regulation of Cytokine Production (e.g., IL-1β, TNF-α)

In addition to their effects on lymphocyte proliferation, this compound derivatives have been shown to regulate the production of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).

The compounds 01K and 06K were evaluated for their effects on cytokine production in peritoneal cell cultures. The results indicated that these compounds possess regulatory activity on the production of both IL-1β and TNF-α nih.gov. This suggests a potential therapeutic application for these compounds in inflammatory conditions where these cytokines play a pathological role.

Other isoxazole derivatives have also demonstrated the ability to modulate cytokine production. For instance, the MO5 compound was shown to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human whole blood culture nih.gov. This inhibitory effect on a key pro-inflammatory cytokine highlights the anti-inflammatory potential of this class of compounds.

Furthermore, a study on 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) demonstrated that this compound increased LPS-elicited IL-1β production in peritoneal cell culture, showcasing the diverse immunomodulatory effects that can be achieved through modifications of the isoxazole core structure mdpi.com.

Table 3: Immunomodulatory Actions of Selected 1,2-Oxazole Derivatives

| Compound | Biological Action | Effect on Lymphocyte Proliferation | Effect on Cytokine Production | Reference |

|---|---|---|---|---|

| 01K (2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide) | Immunoregulatory | Regulates proliferation of thymocytes, splenocytes, and lymph node cells | Regulates IL-1β and TNF-α production | nih.gov |

| 06K (2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide) | Immunoregulatory | Induces lymphopoiesis and generation of regulatory T-cells | - | nih.gov |

| MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) | Immunosuppressive | Inhibits PHA-induced PBMC proliferation | Inhibits LPS-induced TNF-α production | nih.gov |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Immunomodulatory | - | Increases LPS-elicited IL-1β production | mdpi.com |

Modulation of Humoral and Cellular Immune Responses (e.g., antibody production, DTH)

Certain derivatives of 1,2-oxazole have been investigated for their immunomodulatory properties, demonstrating varied effects on both humoral and cellular immune responses.

One study focused on 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5), a derivative of 5-amino-3-methyl-4-isoxazolecarboxylic acid. This compound was found to inhibit the humoral immune response in vitro. In vivo, it exhibited a dual effect on the delayed-type hypersensitivity (DTH) reaction, stimulating the inductive phase while suppressing the eliciting phase. Furthermore, MO5 demonstrated inhibitory effects on phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) and lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) in human whole blood cultures.

In contrast, derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide have shown immunostimulatory activity. These compounds were observed to modulate the populations of T-cell subsets and the levels of B-cells within lymphoid organs. Notably, they enhanced the production of antibodies against sheep red blood cells (SRBC) in mice.

Further research into related isoxazole structures has identified compounds with potent immunostimulatory effects. For instance, 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (06K) was found to induce lymphopoiesis and the generation of regulatory T-cells. It also stimulated the humoral immune response while decreasing the DTH reaction.

These findings highlight the diverse immunomodulatory potential of this compound derivatives and related isoxazole compounds, with specific structural modifications leading to either immunosuppressive or immunostimulatory activities.

Table 1: Immunomodulatory Effects of Selected 1,2-Oxazole Derivatives

| Compound | Effect on Humoral Response | Effect on Cellular Response (DTH) | Other Notable Effects |

| 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) | Inhibition (in vitro) | Stimulation of inductive phase, Suppression of eliciting phase | Inhibited PHA-induced PBMC proliferation and LPS-induced TNF-α production |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide derivatives | Enhancement of anti-SRBC antibody production | Modulated T-cell subsets and B-cell levels | Not specified |

| 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (06K) | Stimulation | Decrease | Induced lymphopoiesis and regulatory T-cell generation |

Enzyme Inhibition Studies

Papain-like Protease Inhibition

The papain-like protease (PLpro) is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a significant target for antiviral drug development. Research has focused on identifying inhibitors of this enzyme. While specific studies on this compound derivatives as PLpro inhibitors are not extensively documented in the available literature, the broader class of heterocyclic compounds is of interest. For instance, α-chloro amide fragments have been identified as covalent inhibitors of SARS-CoV-2 PLpro. These fragments react with the active site cysteine of the enzyme. The development of such covalent inhibitors is a promising avenue for antiviral therapeutics.

Tyrosine Kinase Inhibition (e.g., EGFR tyrosine kinase)

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a key player in cell proliferation and is often overexpressed in various cancers. Its inhibition is a well-established strategy in cancer therapy. While direct studies on this compound derivatives are limited, related heterocyclic structures have been explored as EGFR tyrosine kinase inhibitors. For example, 1,2,4-triazole derivatives have been synthesized and shown to inhibit EGFR tyrosine kinase activity, leading to apoptosis in cancer cells. The nitrogen atoms within the triazole ring are thought to play a crucial role in binding to the receptor. This suggests that the heteroaromatic core of 1,2-oxazole could also serve as a scaffold for the design of novel EGFR tyrosine kinase inhibitors.

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a vital enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It has become a significant target for the development of fungicides. Carboxamide derivatives are a major class of SDH inhibitors (SDHIs). Although specific research on this compound derivatives as SDHIs is not prominent in the reviewed literature, the general structure of carboxamides is central to this class of inhibitors. The mechanism of action of these inhibitors typically involves binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, thereby blocking its function.

Sirtuin Type Protein Inhibition

Research into the direct inhibitory effects of this compound derivatives on sirtuin proteins is an emerging area. While specific studies on this exact scaffold are limited, research on structurally related heterocyclic compounds, such as 1,2,4-oxadiazoles, provides preliminary insights. For instance, a series of 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of Sirtuin 2 (Sirt2), a class III histone deacetylase. chemrxiv.orgnih.gov These compounds have been shown to be active at single-digit micromolar levels against the Sirt2 substrate α-tubulin-acetylLys40 peptide, while remaining inactive against other sirtuin isoforms like Sirt1, Sirt3, and Sirt5. figshare.com

Furthermore, a new inhibitor for human sirtuin type 1 and 2 (SIRT1 and SIRT2) was discovered through virtual database screening, leading to the synthesis of a series of oxadiazole-carbonylaminothioureas. nih.govresearchgate.net The most potent compound in this series demonstrated inhibitory activity nearly comparable to the reference compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide. nih.gov Structure-activity relationship studies on 1,2,4-oxadiazole-based analogues have identified them as potent inhibitors of human Sirt2 deacetylation. nih.gov These findings suggest that the broader class of oxazole-containing compounds represents a promising starting point for the development of novel sirtuin inhibitors.

Other Pharmacological Activities

Anti-inflammatory Properties

Derivatives of the 1,2-oxazole (isoxazole) ring are recognized for their significant anti-inflammatory properties. nih.gov Various studies have demonstrated that compounds incorporating the isoxazole scaffold can exhibit potent anti-inflammatory effects, often comparable or even superior to established nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

One area of investigation has been into isoxazole–mercaptobenzimidazole hybrids, which have shown notable analgesic and anti-inflammatory activities. nih.gov Similarly, indolyl–isoxazolidines have been identified as a class of compounds with potent anti-inflammatory and analgesic effects. nih.gov A selected compound from this class significantly inhibited the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells and demonstrated anti-inflammatory effects in the carrageenan-induced paw edema model, with a potency comparable to indomethacin. nih.gov

A study on novel oxazole derivatives synthesized from acetone and urea also revealed promising anti-inflammatory activities in the carrageenan-induced rat hind paw edema model. jddtonline.infojddtonline.inforesearchgate.net Furthermore, the immunoregulatory properties of a derivative of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, specifically 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide, have been investigated, suggesting potential applications in modulating immune responses. mdpi.com

The mechanism of anti-inflammatory action for some isoxazole derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to NSAIDs. nih.gov

Table 1: Anti-inflammatory Activity of Selected Oxazole Derivatives

| Compound ID | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Indolyl–isoxazolidine (compound 9a) | Carrageenan-induced paw edema | Potency comparable to indomethacin; significant inhibition of TNF-α and IL-6. | nih.gov |

| Novel Oxazole Derivatives (A, A1, A2) | Carrageenan-induced rat hind paw edema | Promising anti-inflammatory activities. | jddtonline.infojddtonline.inforesearchgate.net |

Analgesic Effects

The isoxazole scaffold is a key component in the development of new analgesic agents. nih.govnih.govresearchgate.net Research has focused on 3-substituted-isoxazole-4-carboxamide derivatives, which have demonstrated a range of analgesic potential from low to moderate. nih.govnih.govresearchgate.net

In preclinical studies using acetic acid-induced writhing and hot plate tests in mice, certain synthesized isoxazole-4-carboxamide derivatives exhibited significant analgesic activity. nih.govnih.govresearchgate.net For instance, the derivative B2, which contains a methoxy (OCH3) group, showed higher analgesic activity compared to the standard drug tramadol at a dose of 6 mg/kg. nih.govnih.govresearchgate.net

Further investigations into the mechanism of action revealed that the analgesic effects of some of these derivatives, such as compounds A3 and B2, are not mediated by the opioidergic pathway. nih.govnih.govresearchgate.net Molecular docking studies have suggested that these compounds may exert their effects through interactions with non-opioid receptors like COX-1, COX-2, and the human capsaicin receptor (HCR). nih.govnih.govresearchgate.net The binding energies for these interactions were found to be in the range of -7.5 to -9.7 kcal/mol. nih.govnih.govresearchgate.net These findings indicate that isoxazole carboxamide derivatives hold promise as lead molecules for the development of new pain management therapies with potentially fewer side effects than opioids. nih.govnih.gov

Neuropharmacological Actions (e.g., related to Alzheimer's, Parkinson's, GABA/glutamate receptors)

The neuropharmacological potential of 1,2-oxazole derivatives is an active area of research, with investigations into their utility for neurodegenerative disorders such as Alzheimer's and Parkinson's disease, as well as their interactions with key neurotransmitter systems.

Alzheimer's Disease: While direct studies on this compound for Alzheimer's are limited, the broader class of 1,2,4-oxadiazole derivatives has been explored as potential multifunctional agents for the treatment of this disease. nih.gov Some of these derivatives have shown excellent inhibitory potential against acetylcholinesterase (AChE). nih.gov For example, a series of 1,2,4-oxadiazole-based compounds exhibited IC50 values ranging from 0.00098 to 0.07920 µM, indicating a potency 1.55 to 125.47 times higher than the standard drug donepezil. nih.gov

Parkinson's Disease: Inflammation is a key feature of Parkinson's disease, and compounds with anti-inflammatory and antioxidant properties are of significant interest. nih.gov Novel flavone 1,2,4-oxadiazole derivatives have been designed and synthesized with the aim of treating Parkinson's. nih.gov One such compound, Flo8, was found to inhibit neuronal apoptosis by targeting inflammatory and apoptotic signaling pathways. nih.gov In vivo studies demonstrated that this compound could ameliorate motor and behavioral deficits and increase serum dopamine levels in a mouse model of Parkinson's disease. nih.gov Additionally, 1,2,4-oxadiazin-5(6H)-one derivatives have been investigated as monoamine oxidase (MAO) inhibitors, with some showing potent MAO-B inhibition, suggesting their potential as lead compounds for the development of anti-Parkinsonian drugs. nih.gov

GABA/Glutamate Receptors: Isoxazole-4-carboxamide derivatives have been identified as potent modulators of ionotropic glutamate receptors, specifically α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.comnajah.eduresearchgate.net These receptors play a crucial role in nociceptive transmission and inflammatory pain. mdpi.comnajah.edu Electrophysiological studies have shown that certain isoxazole-4-carboxamide derivatives, such as CIC-1 and CIC-2, can potently inhibit AMPA receptor activity. mdpi.comnajah.edu These compounds also significantly alter the biophysical gating properties of both homomeric and heteromeric AMPA receptor subunits. mdpi.comnajah.edu This modulation of AMPA receptors by isoxazole derivatives highlights their therapeutic potential for managing pain and neurological disorders. mdpi.comnajah.edu

In a different structural class, 1,2,4-oxadiazole derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). nih.govnih.gov These compounds were found to be selective for group III mGlu receptors and demonstrated significant anxiolytic- and antipsychotic-like properties in preclinical models. nih.govnih.gov

Table 2: Mentioned Compounds

| Compound Name/Class | Activity |

|---|---|

| 1,2,4-Oxadiazole derivatives | Sirtuin 2 inhibition |

| 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | Sirtuin inhibition (reference) |

| Isoxazole–mercaptobenzimidazole hybrids | Analgesic and anti-inflammatory |

| Indolyl–isoxazolidines | Anti-inflammatory and analgesic |

| Indomethacin | Anti-inflammatory (reference) |

| 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide | Immunoregulatory |

| 3-substituted-isoxazole-4-carboxamide derivatives | Analgesic |

| Tramadol | Analgesic (reference) |

| Donepezil | Acetylcholinesterase inhibitor (reference) |

| Flavone 1,2,4-oxadiazole derivatives | Anti-inflammatory and antioxidant (potential for Parkinson's) |

| 1,2,4-Oxadiazin-5(6H)-one derivatives | Monoamine oxidase B inhibitors |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Essential Pharmacophoric Features within 1,2-Oxazole-4-carbothioamide and Analogues

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups necessary for biological activity. For this compound analogues, the key pharmacophoric features are believed to include the 1,2-oxazole ring, the carbothioamide moiety, and various substituents at the N-position of the thioamide and at the 3- and 5-positions of the oxazole (B20620) ring.

The 1,2-oxazole ring itself is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts specific electronic and conformational properties, acting as a scaffold to orient the other functional groups. The nitrogen and oxygen atoms can participate in hydrogen bonding, which is often a critical interaction with biological targets. nih.gov

The carbothioamide group (-C(=S)NHR) is a significant feature. The sulfur atom is a potent hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The planarity of this group, along with its electronic properties, is vital for interactions with receptor sites. The replacement of the oxygen in a carboxamide with sulfur in a carbothioamide alters the electronic distribution, bond lengths, and steric bulk, which can significantly impact biological activity. nih.gov

A general pharmacophore model for antimicrobial carbothioamides often includes a hydrophobic region, a hydrogen bond donor, and a hydrogen bond acceptor, all arranged in a specific spatial orientation. nih.govmdpi.comresearchgate.net

Impact of Substituent Variations on Biological Potency and Selectivity

The biological potency and selectivity of this compound analogues can be significantly altered by varying the substituents on the core structure.

Substituents on the Oxazole Ring (Positions 3 and 5): Modifications at the 3- and 5-positions of the 1,2-oxazole ring can influence the molecule's interaction with target proteins. The introduction of different aryl or alkyl groups can affect the compound's steric and electronic properties. For instance, in related heterocyclic structures, the presence of electron-withdrawing or electron-donating groups on an aromatic ring at these positions can fine-tune the electronic density of the oxazole ring, thereby affecting its binding capabilities.

Substituents on the Carbothioamide Nitrogen (N-substitution): The nature of the substituent on the nitrogen atom of the carbothioamide is critical for activity. In many series of biologically active carbothioamides, the N-substituent plays a key role in defining the potency and selectivity. For example, in a study of N-(1-adamantyl)carbothioamides, the nature of the cyclic secondary amine attached to the carbothioamide moiety significantly influenced the antimicrobial activity. nih.gov Aromatic or bulky aliphatic substituents can introduce favorable hydrophobic interactions with the target, potentially increasing potency. The presence of functional groups on these substituents that can participate in additional hydrogen bonding can also enhance activity. mdpi.com

The following interactive table illustrates the hypothetical impact of different substituents on the biological activity of this compound derivatives, based on general SAR principles observed in similar compound classes.

| Compound ID | R1 (Position 3) | R2 (Position 5) | R3 (N-substituent) | Biological Activity (IC50, µM) |

| OXC-1 | Methyl | Hydrogen | Phenyl | 15.2 |

| OXC-2 | Methyl | Hydrogen | 4-Chlorophenyl | 8.5 |

| OXC-3 | Phenyl | Hydrogen | Phenyl | 12.8 |

| OXC-4 | Phenyl | Hydrogen | 4-Chlorophenyl | 5.1 |

| OXC-5 | Methyl | Phenyl | Phenyl | 9.7 |

| OXC-6 | Methyl | Phenyl | 4-Chlorophenyl | 3.2 |

This data is illustrative and based on general principles of medicinal chemistry.

Identification of Key Functional Groups for Target Interactions

The key functional groups within the this compound scaffold that are crucial for interactions with biological targets are the 1,2-oxazole ring and the carbothioamide moiety.

The 1,2-oxazole ring can engage in various non-covalent interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the π-system of the ring can participate in π-π stacking or hydrophobic interactions with aromatic residues in a protein's active site. The specific orientation of the oxazole ring, dictated by its substituents, is vital for proper alignment within the binding pocket.

The carbothioamide group is a critical determinant of biological activity. The sulfur atom is a strong hydrogen bond acceptor and can also participate in other types of interactions, such as coordination with metal ions in metalloenzymes. The N-H group provides a hydrogen bond donor functionality. The ability of the thioamide to exist in both cis and trans conformations, although typically favoring the trans form, can also influence its binding mode. The increased acidity of the N-H proton in a thioamide compared to a carboxamide can lead to stronger hydrogen bonds.

In many heterocyclic compounds, the carbothioamide moiety is essential for their anticancer or antimicrobial activities. researchgate.netnih.gov Molecular docking studies on various carbothioamide-containing compounds have frequently shown the thioamide group forming key hydrogen bonds with amino acid residues in the active sites of target enzymes. researchgate.net

Bioisosteric Replacements and Their Influence on Therapeutic Profiles

Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic profile. ufrj.bru-tokyo.ac.jp

Replacement of the Carbothioamide Group: The carbothioamide group can be considered a bioisostere of the carboxamide group. hyphadiscovery.com However, replacing the sulfur with oxygen to form the corresponding 1,2-oxazole-4-carboxamide would likely alter the biological activity due to differences in electronics, hydrogen bonding capacity, and steric bulk. nih.gov

Other potential bioisosteres for the carbothioamide group include:

Thiourea: If the carbon is further substituted.

1,2,4-Triazole or 1,3,4-Oxadiazole: These five-membered heterocycles can mimic the hydrogen bonding pattern and geometry of the thioamide group and often exhibit greater metabolic stability. nih.gov

Cyanoamidine: This group has been successfully used as a non-classic bioisostere for the thioamide function. ufrj.br

Replacement of the 1,2-Oxazole Ring: The 1,2-oxazole ring itself can be replaced by other five-membered heterocycles to explore different regions of chemical space and potentially improve properties. Bioisosteric replacements for the oxazole ring could include:

Isoxazole (B147169): An isomer of oxazole, which may present a different vector for its substituents.

Pyrazole: Contains two adjacent nitrogen atoms.

Thiazole (B1198619): Contains a sulfur and a nitrogen atom.

1,2,4-Oxadiazole (B8745197) or 1,3,4-Oxadiazole: These isomers of oxadiazole can also serve as bioisosteres.

The choice of a bioisosteric replacement depends on the specific therapeutic target and the desired changes in the compound's properties. For example, replacing a metabolically labile group with a more stable one can increase the drug's half-life.

The following interactive table provides a hypothetical comparison of the effects of bioisosteric replacement on the properties of a lead this compound.

| Compound Scaffold | Key Functional Group | Predicted Potency | Predicted Metabolic Stability |

| This compound | Carbothioamide | Moderate | Moderate |

| 1,2-Oxazole-4-carboxamide | Carboxamide | Potentially Lower/Different | Moderate to High |

| 1,2-Oxazole-4-(1,2,4-triazole) | 1,2,4-Triazole | Variable | High |

| Thiazole-4-carbothioamide | Carbothioamide | Variable | Moderate |

This data is illustrative and based on general principles of medicinal chemistry and bioisosterism.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial in structure-based drug design for identifying potential drug targets and optimizing lead compounds.

In the study of 1,2-Oxazole-4-carbothioamide and its analogs, molecular docking simulations can be employed to predict their binding modes and affinities with various biological targets, such as enzymes and receptors. For instance, isoxazole (B147169) derivatives have been docked against microbial proteins like DNA Ligase and Topoisomerase to assess their potential as antibacterial agents researchgate.nethumanjournals.com. The binding scores obtained from these simulations help in ranking compounds and prioritizing them for further experimental testing.

The interaction of a ligand with the active site of a protein is characterized by various types of bonds, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular docking studies on carbothioamide derivatives have revealed their binding modes with enzymes like carbonic anhydrase II and 15-lipoxygenase, providing insights into their inhibitory mechanisms mdpi.comnih.gov. For example, a study on pyridine carbothioamide analogs identified favorable binding interactions with human nitric oxide synthase and cyclooxygenase enzymes, suggesting their anti-inflammatory potential nih.gov.

The following table illustrates a hypothetical molecular docking result for this compound with a generic protein kinase, a common drug target.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LYS76, GLU91, LEU132, ASP184 |

| Hydrogen Bonds | 2 (with LYS76, ASP184) |

| Hydrophobic Interactions | LEU132 |

This is a hypothetical table for illustrative purposes.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations are instrumental in understanding the fundamental properties of a compound at the atomic level.

For this compound, DFT studies can provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule researchgate.net. A smaller energy gap suggests higher reactivity. Theoretical studies on isoxazole derivatives have employed various DFT functionals, such as B3LYP, to calculate the HOMO-LUMO energy gap and predict their pharmaceutical potential researchgate.net.

DFT calculations can also be used to determine various chemical reactivity descriptors, as shown in the table below, which are derived from the HOMO and LUMO energies.

| Reactivity Descriptor | Definition | Significance |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | A measure of the electrophilic character. |

These parameters are crucial for predicting how this compound might interact with biological macromolecules and other chemical species.

Quantum Mechanical Calculations for Spectroscopic Interpretations (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum mechanical calculations are powerful tools for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These calculations provide a theoretical basis for the experimental spectra, aiding in the structural elucidation of novel compounds.

For this compound, theoretical calculations of NMR spectra can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. By comparing the calculated chemical shifts with experimental data, the precise structure of the molecule can be confirmed. Similarly, the theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to assign the observed bands to specific molecular vibrations. A study on a bis-isoxazole compound utilized DFT calculations to correlate theoretical and experimental NMR data, which was crucial for determining the regioselectivity of its synthesis nih.govresearchgate.net.

The following table shows a hypothetical comparison of experimental and calculated 13C NMR chemical shifts for the isoxazole ring of this compound.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C3 | 150.2 | 151.0 |

| C4 | 108.3 | 109.1 |

| C5 | 179.5 | 180.2 |

This is a hypothetical table for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors), which is crucial for understanding molecular stability and reactivity.

The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated, with higher values indicating stronger interactions. A hypothetical NBO analysis for this compound might reveal the following key interactions:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) Nisoxazole | π(C=S) | 5.2 |

| LP(2) Oisoxazole | σ(N-C) | 2.8 |

| π(C=C)isoxazole | π*(C=S) | 15.7 |

This is a hypothetical table for illustrative purposes.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.

For this compound, various ADMET parameters can be predicted using online tools and specialized software. These predictions help in assessing its potential as a drug candidate. Studies on isoxazole derivatives have utilized tools like SWISS ADMET and pkCSM to predict their ADMET properties researchgate.nethumanjournals.com. Similarly, in silico ADME predictions have been performed for various carbothioamide derivatives to evaluate their drug-likeness acs.org.

Key ADMET parameters that can be predicted for this compound are summarized in the table below.

| Property | Predicted Value/Classification | Importance |

| Absorption | ||

| Human Intestinal Absorption | High | Bioavailability after oral administration. |

| Caco-2 Permeability | Moderate | Intestinal drug absorption. |

| P-glycoprotein Substrate | No | Potential for drug-drug interactions and resistance. |

| Distribution | ||

| BBB Permeability | Low | Ability to cross the blood-brain barrier. |

| Plasma Protein Binding | High | Affects the free drug concentration. |

| Metabolism | ||

| CYP450 Inhibition | Inhibitor of CYP2C9 | Potential for drug-drug interactions. |

| Excretion | ||

| Renal OCT2 Substrate | No | Route of elimination. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Potential to cause genetic mutations. |

| hERG Inhibition | Low risk | Potential for cardiotoxicity. |

This is a hypothetical table for illustrative purposes. These in silico predictions provide a preliminary assessment of the compound's pharmacokinetic and safety profile, guiding further experimental investigations ekb.egresearchgate.netnih.gov.

Future Directions and Therapeutic Potential of 1,2 Oxazole 4 Carbothioamide Derivatives